4-Fluorothiophene-3-carboxamide
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Overview
Description
4-Fluorothiophene-3-carboxamide is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 4-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives followed by the introduction of the carboxamide group. One common method is the direct fluorination of thiophene using reagents like sulfur tetrafluoride (SF4) or Selectfluor. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent introduction of the carboxamide group can be achieved through standard amide formation reactions, often using catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Re
Properties
Molecular Formula |
C5H4FNOS |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-fluorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4FNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |
InChI Key |
ULLCNVXGNJAPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)F)C(=O)N |
Origin of Product |
United States |
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